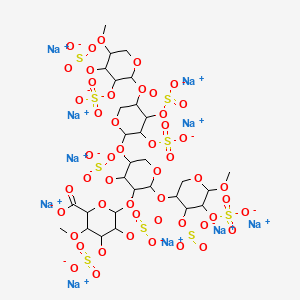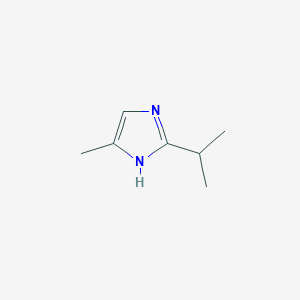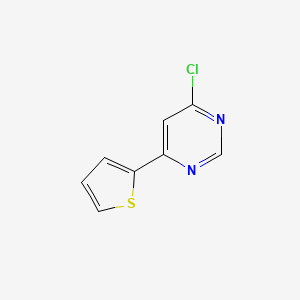![molecular formula C14H23NO3 B3132647 Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate CAS No. 374795-40-1](/img/structure/B3132647.png)
Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate
Descripción general
Descripción
“Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate” is a chemical compound with the molecular formula C14H23NO3 . It is a solid substance .
Physical and Chemical Properties The compound has a molecular weight of 253.34 . It is a solid at room temperature . The compound is stored in a refrigerator .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate and its derivatives have been synthesized and characterized for various scientific applications. Meyers et al. (2009) developed efficient synthetic routes for a related compound, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which serves as a bifunctional compound useful for selective derivation on azetidine and cyclobutane rings. This allows for the exploration of chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Analgesic Activity
Compounds structurally related to tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate have been studied for their analgesic activity. Cohen et al. (1978) explored the analgesic activity of novel spiro heterocycles, including derivatives of 2-amino-7-oxa-3-thia-1-azaspiro[5.5]undec-1-enes, finding significant activity in pain relief assays (Cohen, Banner, & Lopresti, 1978).
Reactivity and Synthesis Pathways
The reactivity of tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate with various reagents has been a subject of research. Moskalenko and Boev (2012) studied its reaction with N,N-dimethylformamide dimethyl acetal, demonstrating pathways to isomeric condensation products, which are valuable in the preparation of biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
NMR Spectroscopy and Structural Analysis
The use of NMR spectroscopy in determining the structure of related spirocyclic compounds has been reported. Jakubowska et al. (2013) used NMR spectroscopy to assign the absolute configurations of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one, a related compound. This method helps in understanding the stereochemistry of complex spirocyclic structures (Jakubowska et al., 2013).
Protective Group Introduction
Research on the introduction of protective groups to amines using derivatives of tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate has been conducted. Rao et al. (2017) described a new reagent, tert-butyl (2,4-dioxo-3-azaspiro[5.5]undecan-3-yl) carbonate (Boc-OASUD), for preparing N-Boc-amino acids, demonstrating its utility in the synthesis of amino acid derivatives without racemization (Rao et al., 2017).
Crystal Structure Analysis
The crystal structure of compounds structurally similar to tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate has also been studied. Dong et al. (1999) reported on the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, providing insights into the molecular symmetry and conformation of spiro-skeletons (Dong et al., 1999).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Propiedades
IUPAC Name |
tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(16)15-9-7-14(8-10-15)6-4-5-11-17-14/h4-5H,6-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJNMFJYALQZCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC=CCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101171285 | |
| Record name | 1,1-Dimethylethyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101171285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate | |
CAS RN |
374795-40-1 | |
| Record name | 1,1-Dimethylethyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374795-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101171285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,3,3-Tetrafluoro-1-[2-(4-methylanilino)cyclohexen-1-yl]propan-1-one](/img/structure/B3132582.png)


![Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3132603.png)
![Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate](/img/structure/B3132606.png)





![1-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B3132638.png)

![2-Oxa-9-azaspiro[5.5]undecane](/img/structure/B3132656.png)